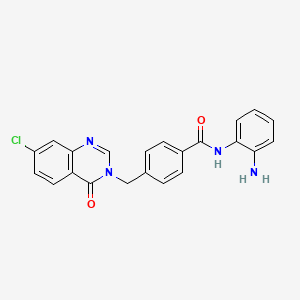
Chlopynostat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlopynostat is a potent inhibitor of histone deacetylase 1 (HDAC1) with a molecular formula of C22H17ClN4O2 and a molecular weight of 404.85 g/mol . It has shown significant potential in reversing defects in the STAT4/p66Shc pathway, which is crucial for inducing apoptosis in chronic lymphocytic leukemia cells .
Preparation Methods
The synthesis of Chlopynostat involves several steps, starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and detailed in specific patents and research articles . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Chlopynostat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form reduced analogs, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chlopynostat has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC1 in various biochemical pathways.
Biology: Investigated for its effects on gene expression and epigenetic modifications.
Industry: Utilized in the development of new HDAC inhibitors with improved efficacy and safety profiles.
Mechanism of Action
Chlopynostat exerts its effects by inhibiting HDAC1, leading to the accumulation of acetylated histones and other proteins. This inhibition results in the reactivation of the STAT4/p66Shc pathway, which is crucial for inducing apoptosis in chronic lymphocytic leukemia cells . The molecular targets of this compound include HDAC1 and the downstream components of the STAT4/p66Shc pathway .
Comparison with Similar Compounds
Chlopynostat is unique compared to other HDAC inhibitors due to its high selectivity for HDAC1 and its ability to effectively induce apoptosis in chronic lymphocytic leukemia cells . Similar compounds include:
Entinostat: Another HDAC inhibitor with a broader target profile.
Vorinostat: A pan-HDAC inhibitor with less selectivity for HDAC1.
Panobinostat: A non-selective HDAC inhibitor used in the treatment of multiple myeloma.
This compound’s superior profile in selectively targeting HDAC1 and its potent apoptotic effects make it a promising candidate for further research and development .
Properties
Molecular Formula |
C22H17ClN4O2 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(7-chloro-4-oxoquinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C22H17ClN4O2/c23-16-9-10-17-20(11-16)25-13-27(22(17)29)12-14-5-7-15(8-6-14)21(28)26-19-4-2-1-3-18(19)24/h1-11,13H,12,24H2,(H,26,28) |
InChI Key |
PWFURDNJVAEXOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=NC4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















